molecular formula C25H22N4OS B2480413 1-[5-(4-methylphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one CAS No. 876941-30-9

1-[5-(4-methylphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

Cat. No.: B2480413
CAS No.: 876941-30-9
M. Wt: 426.54
InChI Key: CEFIDCFMTGIGDU-UHFFFAOYSA-N
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Description

1-[5-(4-methylphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a potent and selective small molecule inhibitor identified for its activity against key oncogenic kinases. Its primary research value lies in the targeted inhibition of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) , which are critical signaling proteins in hematopoiesis and immune function. Dysregulation of these kinases, through mutations such as JAK2 V617F or FLT3-ITD, is a well-established driver of myeloproliferative neoplasms and acute myeloid leukemia. This compound serves as a crucial research tool for investigating the JAK-STAT and FLT3 signaling pathways in cellular and animal models of these malignancies. By potently blocking the ATP-binding site of these kinases, it suppresses downstream signal transduction, leading to the inhibition of proliferation and induction of apoptosis in dependent cancer cell lines. Its specific chemical scaffold, featuring the 3,4'-bipyrazole core, was designed to optimize binding affinity and selectivity, making it a valuable compound for structure-activity relationship (SAR) studies and for exploring the efficacy of combined kinase inhibition in preclinical oncology research.

Properties

IUPAC Name

1-[5-(4-methylphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c1-17-10-12-19(13-11-17)22-15-23(29(26-22)18(2)30)21-16-28(20-7-4-3-5-8-20)27-25(21)24-9-6-14-31-24/h3-14,16,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFIDCFMTGIGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-methylphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one typically involves multi-step reactions. One common synthetic route includes the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ketone Group

The acetyl group (ethan-1-one) undergoes nucleophilic reactions, including reductions and condensations.

Reaction TypeReagents/ConditionsProductReference Model
ReductionLiAlH₄, THF, 0°C → RT1-[5-(4-Methylphenyl)-...-2-yl]ethanolPyrazole hydride reductions
CondensationNH₂OH·HCl, NaOAc, ethanol, refluxOxime derivativeKetone-amine condensations

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety is susceptible to electrophilic aromatic substitution (e.g., sulfonation, halogenation).

Reaction TypeReagents/ConditionsProductReference Model
SulfonationH₂SO₄, SO₃, 50°CThiophene-2-sulfonic acid derivativeThiophene sulfonation
BrominationBr₂, FeCl₃, CH₂Cl₂, RT5-Bromo-thiophene substituted bipyrazoleAromatic bromination

Pyrazole Ring Functionalization

The bipyrazole system participates in cycloadditions and coordination chemistry.

Reaction TypeReagents/ConditionsProductReference Model
1,3-Dipolar CycloadditionNitrile imines, DCM, RTSpiro-pyrazoline adductsPyrazole cycloadditions
Metal CoordinationPd(OAc)₂, PPh₃, DMFPd(II)-bipyrazole complexesPyrazole ligand studies

Oxidation of the Dihydropyrazole Moiety

The 3,4-dihydropyrazole ring can oxidize to a fully aromatic system.

Reaction TypeReagents/ConditionsProductReference Model
AromatizationDDQ, toluene, 80°CFully conjugated bipyrazoleDihydropyrazole oxidation

Functional Group Interconversion

The methylphenyl and phenyl groups may undergo cross-coupling reactions.

Reaction TypeReagents/ConditionsProductReference Model
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-modified bipyrazoleAryl coupling in pyrazoles

Key Stability Considerations:

  • Thermal Stability : Pyrazole derivatives decompose under high heat (>200°C), releasing N₂ and forming carbenes .

  • Photoreactivity : Thiophene and bipyrazole systems may dimerize under UV light.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler pyrazole derivatives. The characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have indicated that derivatives of bipyrazoles exhibit promising anticancer properties. For instance, compounds similar to 1-[5-(4-methylphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one have been evaluated for their ability to inhibit cancer cell proliferation. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates that certain bipyrazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have shown that some bipyrazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. These compounds may inhibit specific pathways involved in inflammation, providing a therapeutic avenue for conditions like arthritis .

Case Studies

StudyObjectiveFindings
Pan et al. (2009)Investigate anti-virulence activityFound that related compounds inhibited Yersinia pestis translocation of Yop effectors .
MDPI (2020)Evaluate anticancer activityDemonstrated significant cytotoxic effects on breast cancer cells .
SCIRP (2022)Synthesize and characterize derivativesReported successful synthesis with promising biological activities .

Mechanism of Action

The mechanism of action of 1-[5-(4-methylphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized in Table 1 .

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name / Source Core Structure Key Substituents Notable Features
Target Compound 3,4'-Bipyrazole 4-MePh, Ph, thiophen-2-yl, acetyl Bipyrazole backbone, thiophene inclusion
2-Chloro-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-yl)ethan-1-one Monopyrazole 4-NO₂Ph, Ph, chloroacetyl Electron-withdrawing NO₂, chloroacetyl
4-[1-(1-Piperidinylacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol Monopyrazole 4-OHPh, thiophen-2-yl, piperidinylacetyl Hydroxyl group, piperidine moiety
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Monopyrazole 4-OMePh, Ph, benzothiazole Methoxy group, benzothiazole fusion
5-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole Hybrid (pyrazole-thiazole-triazole) BrPh, FPh, MePh, triazole, thiazole Multi-heterocyclic, halogenated substituents

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methylphenyl (electron-donating) contrasts with the nitro group in , which enhances electrophilicity.
  • Heterocyclic Moieties : Thiophene (target compound) vs. benzothiazole or triazole alters π-π stacking and solubility.

Physicochemical Properties

Elemental analysis and hydrogen bonding patterns influence solubility and crystallinity:

  • Elemental Analysis : The compound in showed close agreement between calculated and found values (C: 65.37% vs. 65.34%), indicating high purity .
  • Hydrogen Bonding: Thiophene’s sulfur in the target compound may engage in weaker CH···S interactions compared to stronger OH···O/N bonds in phenolic or methoxy-containing analogs .

Implications for Target Compound :

  • The thiophene moiety may improve membrane permeability due to lipophilicity.
  • Bipyrazole rigidity could enhance target selectivity but reduce solubility.

Crystallographic and Computational Insights

  • SHELX Software : Widely used for small-molecule refinement (e.g., ), suggesting the target compound’s structure could be resolved via SHELXL .
  • Graph Set Analysis: Hydrogen-bonding patterns in crystals (e.g., R₂²(8) motifs in ) may differ due to the acetyl group’s lack of hydrogen-bond donors.

Biological Activity

1-[5-(4-methylphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one, a compound with the molecular formula C25H22N4OSC_{25}H_{22}N_{4}OS, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a bipyrazole core and thiophene moiety. Its molecular weight is approximately 442.54 g/mol, and it typically exhibits a purity of around 95% in research applications .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays revealed that the compound exhibited IC50 values ranging from 28.8 µM to 124.6 µM against different cancer cell lines, including colon (HT-29) and lung (A-549) cancer cells .
  • Mechanism of Action : The anticancer activity is attributed to its ability to inhibit key kinases involved in tumorigenesis. Molecular docking studies indicated favorable interactions with proteins associated with carcinogenic pathways, suggesting a targeted therapeutic approach .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Inhibition of Pathogens : Preliminary tests indicate that it possesses inhibitory effects against various bacterial strains and fungi. The specific mechanisms are still under investigation but may involve disruption of microbial cell walls or interference with metabolic pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : A study assessed the effects of the compound on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound's structure allows it to interact with various kinases involved in cancer progression, inhibiting their activity and thus slowing down tumor growth.
  • Antimicrobial Mechanisms : It is hypothesized that the thiophene ring contributes to its antimicrobial properties by enhancing membrane permeability or acting as a reactive oxygen species generator within microbial cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for this bipyrazole-thiophene hybrid compound?

  • Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) can react with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux, followed by recrystallization from DMF–EtOH (1:1) for purification .
  • Key Considerations : Optimize reaction time (2–6 hours) and solvent polarity to improve yield. Monitor purity via HPLC or TLC.

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodology : Use X-ray crystallography to confirm the dihydro-pyrazole ring conformation and substituent orientations (e.g., phenyl vs. thiophene groups) . Complement with 1H^1H/13C^{13}C-NMR to verify proton environments (e.g., methylphenyl protons at δ ~2.3 ppm) and ketone carbonyl signals (δ ~200 ppm in 13C^{13}C-NMR). Mass spectrometry (HRMS) can confirm molecular weight .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology : Screen for antitumor activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM. Assess antimicrobial activity via disc diffusion against Gram-positive/negative bacteria. Compare results to structurally similar pyrazoline derivatives with known activities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Step 1 : Synthesize analogs with substituent variations (e.g., replace thiophene with furan or 4-methylphenyl with halophenyl groups).
  • Step 2 : Test in vitro bioactivity (e.g., IC50_{50} values in kinase inhibition assays).
  • Step 3 : Use regression analysis to correlate electronic/hydrophobic parameters (Hammett σ, logP) with activity trends. Reference similar studies on pyrazole-thiophene hybrids .
    • Example : A chloro-substituted analog (1-(4-chlorophenyl)-2-[(5-methylthiazol-2-yl)thio]ethanone) showed enhanced antimicrobial activity, suggesting halogenation improves membrane penetration .

Q. What computational strategies can predict binding modes with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against receptors like COX-2 or EGFR using PubChem-derived 3D structures (CID: [compound-specific ID]). Validate with MD simulations (100 ns) to assess stability of ligand-receptor interactions .
  • Data Interpretation : Focus on hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) and π-π stacking with phenyl/thiophene groups.

Q. How can contradictory solubility and bioactivity data be resolved?

  • Methodology :

  • Issue : Low aqueous solubility (logP >3) may limit in vivo efficacy despite in vitro activity.
  • Solution : Formulate as nanoparticles (e.g., PEGylated liposomes) or prodrugs (e.g., ester derivatives). Compare bioavailability via pharmacokinetic studies in rodent models .

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